2-Azaadenine

Description

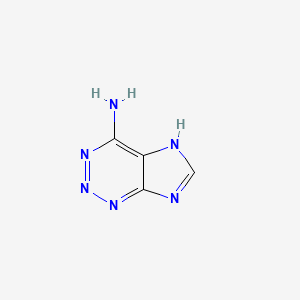

Structure

3D Structure

Properties

IUPAC Name |

5H-imidazo[4,5-d]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6/c5-3-2-4(7-1-6-2)9-10-8-3/h1H,(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVZREGCOXMZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NN=NC(=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177651 | |

| Record name | 2-Azaadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2308-56-7 | |

| Record name | 2-Azaadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azaadenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Azaadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AZAADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P0OW7JL4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Azaadenine and Its Molecular Derivatives

Chemical Synthesis Pathways for the 2-Azaadenine Heterocyclic Core

The this compound scaffold, systematically named mdpi.comresearchgate.netnih.govtriazolo[4,5-d]pyrimidin-7-amine, is a purine (B94841) analog characterized by the replacement of the carbon atom at position 2 with a nitrogen atom. Its synthesis is a multistep process that typically involves the construction of a substituted pyrimidine (B1678525) ring followed by the annulation of the triazole ring.

One common strategy commences with a suitably functionalized pyrimidine precursor. For instance, the cyclization of 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide using triethyl orthoformate or triethyl orthopropionate in a mixture of dimethylformamide (DMF) and 1,4-dioxane (B91453) under reflux conditions can yield 5-alkyl-3-(4-nitrophenyl)-3H- mdpi.comresearchgate.netnih.govtriazolo[4,5-d]pyrimidine-7-carbonitriles. journalskuwait.org These intermediates can then be further manipulated to introduce the desired amino group at the 7-position.

Another approach involves the condensation of 1,2,3-triazole-4(5)-amines with methylene (B1212753) active compounds as a powerful tool for the synthesis of versatile triazolo[4,5-b]pyridines, a related class of compounds. semanticscholar.org Furthermore, cyclocondensation reactions based on 5-amino-1,2,3-triazole-4-carboxylic acids and their derivatives have proven to be a general route for obtaining various triazolo[4,5-d]pyrimidine systems. semanticscholar.org

A representative synthesis of a mdpi.comresearchgate.netnih.govtriazolo[4,5-d]pyrimidine derivative involves the reaction of an appropriate amine, phenol, or thiol with a pre-formed triazolopyrimidine core bearing a suitable leaving group, such as a halogen. These reactions are typically carried out under alkaline conditions and can produce a wide array of substituted derivatives in moderate to high yields.

Regioselective Synthesis of this compound Nucleosides

The synthesis of this compound nucleosides presents a significant challenge due to the potential for glycosylation to occur at multiple nitrogen atoms within the heterocyclic base, leading to the formation of regioisomers.

Glycosylation Reactions and Isomeric Product Formation

The direct glycosylation of this compound can lead to a mixture of products, with the sugar moiety attaching to different nitrogen atoms of the heterocyclic core. The primary sites of glycosylation are typically the N7 and N9 positions of the purine-like ring system. The ratio of these isomers is influenced by several factors, including the nature of the glycosyl donor, the reaction conditions, and the presence of protecting groups on the nucleobase.

For related azapurine systems, it has been observed that glycosylation can yield both N7 and N9 regioisomers, which are often difficult to separate chromatographically. researchgate.net The use of bulky substituents on the nucleobase has been explored as a strategy to sterically hinder one of the potential glycosylation sites and thereby improve the regioselectivity of the reaction. researchgate.net For instance, in the synthesis of guanine (B1146940) nucleoside analogues, the use of a protected guanine derivative with a bulky group at the C6 position has been shown to favor the formation of the desired N9-glycosylated product. researchgate.net

While specific, high-yield, and exclusively regioselective methods for the direct glycosylation of this compound are not extensively documented, the principles observed in the synthesis of other purine and azapurine nucleosides are applicable. The reaction of a protected this compound derivative with a protected sugar, such as a ribofuranosyl or deoxyribofuranosyl halide or acetate, in the presence of a Lewis acid or a heavy metal salt, is a common approach. The separation of the resulting isomeric products often requires careful chromatographic techniques.

Preparation of Acyclic this compound Nucleoside and Nucleotide Analogs

Acyclic nucleoside and nucleotide analogs are an important class of compounds that often exhibit significant biological activity. The synthesis of acyclic this compound derivatives involves the coupling of the this compound base with a pre-synthesized acyclic side chain.

A common strategy for the synthesis of acyclic nucleoside phosphonates involves the alkylation of the purine base with a suitable electrophile bearing the acyclic moiety and a phosphonate (B1237965) group. For example, the reaction of adenine (B156593) with 2-bromopent-4-enoic acid ethyl ester can be used to introduce a C-1' substituted acyclic chain at the N9 position. nih.gov A similar approach can be envisioned for this compound. The resulting ester and allyl functional groups on the acyclic chain can be subsequently converted to hydroxymethyl and hydroxyethyl (B10761427) groups, which can then be transformed into phosphonomethyl derivatives. nih.gov

The synthesis of novel acyclic nucleoside phosphonates with a 2-(2-phosphonoethoxy)ethyl (PEE) chain has also been reported for various nucleobases. researchgate.net This methodology could be adapted for the preparation of this compound PEE analogs. Furthermore, a new class of acyclic nucleoside phosphonates, the 5-phosphonopent-2-en-1-yl nucleosides, has been synthesized from butyn-1-ol. nih.gov This synthetic route involves a Mitsunobu reaction of the key alcohol intermediate with various nucleobases, a reaction that could be applied to this compound.

Chemo-Enzymatic Approaches to this compound Derivative Preparation

Chemo-enzymatic methods offer several advantages over purely chemical syntheses, including high regio- and stereoselectivity under mild reaction conditions. The enzymatic synthesis of nucleosides often employs nucleoside phosphorylases, which catalyze the reversible phosphorolysis of nucleosides.

Purine nucleoside phosphorylase (PNP) from E. coli has been used for the enzymatic synthesis of 2'-deoxy-β-D-ribonucleosides of 8-azapurines and 8-aza-7-deazapurines through transglycosylation reactions. researchgate.net This approach uses a 2'-deoxynucleoside as the sugar donor. Good substrate activity has been observed for several 8-azapurine (B62227) bases, leading to the formation of the desired N9-nucleoside. researchgate.net This enzymatic strategy could be extended to the synthesis of this compound nucleosides.

The enzymatic transglycosylation process involves the transfer of a carbohydrate residue from a donor nucleoside to an acceptor heterocyclic base. nih.gov This method is widely used for the synthesis of biologically active nucleosides with a β-configuration of the N-glycosidic bond. nih.gov The reaction proceeds through the formation of an α-D-(2-deoxy)ribose-1-phosphate intermediate. nih.gov The use of two coupled phosphorolysis reactions, one for the donor nucleoside and one for the acceptor base, allows for the efficient synthesis of new nucleosides.

While the direct enzymatic synthesis of 2-azaadenosine (B93485) has not been extensively detailed, the enzymatic phosphorolysis of a moderately fluorescent 2-aza analog of 1,N6-ethenoadenosine has been reported, suggesting that the reverse reaction to synthesize the nucleoside may be feasible under appropriate conditions. mdpi.com

Chemical Derivatization and Functional Group Transformations of this compound Scaffolds

The this compound scaffold, mdpi.comresearchgate.netnih.govtriazolo[4,5-d]pyrimidine, can be subjected to a variety of chemical modifications to generate a diverse range of derivatives. These transformations can target different positions of the heterocyclic core, allowing for the fine-tuning of the molecule's properties.

Based on the mdpi.comresearchgate.netnih.govtriazolo[4,5-d]pyrimidine scaffold, further modifications can be achieved by replacing a hydrazone moiety with flexible groups (R³, X = N, O, S), along with alterations in other parts of the molecule. mdpi.com For example, a series of mdpi.comresearchgate.netnih.govtriazolo[4,5-d]pyrimidine derivatives have been synthesized by reacting a suitable precursor with various amines, phenols, and thiophenols under alkaline conditions. mdpi.com

The synthesis of 2-aryladenine derivatives, a related class of purine analogs, has been achieved through the reaction of a 6-morpholino-substituted imidazole (B134444) precursor with various aldehydes. mdpi.com This type of condensation reaction could potentially be applied to a suitably functionalized this compound precursor to introduce aryl substituents.

Furthermore, the C8 position of adenine nucleosides can be functionalized through their 8-formyl derivatives. semanticscholar.org This methodology, if applied to this compound nucleosides, would provide a versatile handle for the introduction of a wide range of substituents at this position. The 8-formyl group can undergo reductive amination, olefination reactions, and can be converted to an azidomethyl group for use in click chemistry. semanticscholar.org

Below is a table summarizing some of the key synthetic transformations and the resulting derivatives of the this compound scaffold.

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide | Triethyl orthoformate/orthopropionate | 5-Alkyl-3-(4-nitrophenyl)-3H- mdpi.comresearchgate.netnih.govtriazolo[4,5-d]pyrimidine-7-carbonitriles | journalskuwait.org |

| Halogenated mdpi.comresearchgate.netnih.govtriazolo[4,5-d]pyrimidine | Amines, phenols, thiophenols | Substituted mdpi.comresearchgate.netnih.govtriazolo[4,5-d]pyrimidine derivatives | mdpi.com |

| 8-Azapurine bases | 2'-Deoxynucleoside donors, E. coli PNP | 2'-Deoxy-β-D-ribonucleosides of 8-azapurines | researchgate.net |

| Adenine | 2-Bromopent-4-enoic acid ethyl ester | Acyclic N9-adenine nucleoside with C-1' substitution | nih.gov |

| 8-Formyladenine nucleosides | Various reagents | C8-functionalized adenine nucleosides | semanticscholar.org |

Molecular Recognition and Biochemical Interaction Mechanisms

Computational and Theoretical Analysis of 2-Azaadenine Interactions

Computational chemistry provides powerful tools to predict and analyze the non-covalent interactions that govern molecular recognition. For this compound, theoretical studies are crucial for elucidating how the N2-substitution impacts its ability to interact with other nucleic acid bases and protein residues.

Quantum mechanical perturbation theory is a set of approximation methods used to describe complex quantum systems by starting from a simpler, solvable system and adding a "perturbing" potential. wikipedia.orggreyc.fr In the context of molecular interactions, Symmetry-Adapted Perturbation Theory (SAPT) is a particularly powerful approach because it can calculate the interaction energy directly, avoiding issues like basis set superposition error (BSSE), and decompose it into physically meaningful components. wikipedia.orgq-chem.com

The SAPT method expresses the total interaction energy (ΔE) as a sum of electrostatic, exchange (Pauli repulsion), induction (polarization), and dispersion (London forces) terms, along with their exchange-corrected counterparts:

ΔE = E(1)els + E(1)exch + E(2)ind + E(2)exch-ind + E(2)disp + E(2)exch-disp + ...

While direct SAPT studies on this compound are not extensively documented, the methodology can be applied to model systems, such as the this compound:thymine (B56734) base pair. Such an analysis would elucidate the specific contributions to the binding energy. The introduction of the electronegative nitrogen at position 2 is expected to significantly alter the electrostatic component of the interaction compared to a standard adenine (B156593):thymine pair. Furthermore, changes in the molecule's polarizability would influence the induction and dispersion terms.

| Interaction Component | Adenine:Thymine (Hypothetical) | This compound:Thymine (Hypothetical Projection) | Expected Change and Rationale |

| Electrostatics (Eels) | -10.0 kcal/mol | -12.5 kcal/mol | More favorable; the N2 atom withdraws electron density, enhancing the multipole moment and strengthening electrostatic interactions with thymine. |

| Exchange (Eexch) | +12.0 kcal/mol | +12.5 kcal/mol | Slightly more repulsive; minor changes in molecular size and orbital overlap lead to a small increase in Pauli repulsion. |

| Induction (Eind) | -2.5 kcal/mol | -3.5 kcal/mol | More favorable; the N2 atom increases the polarizability of the ring system, leading to stronger induction (polarization) effects. |

| Dispersion (Edisp) | -7.0 kcal/mol | -7.5 kcal/mol | Slightly more favorable; minor increase in polarizability and surface area enhances dispersion forces. |

| Total Interaction Energy | -7.5 kcal/mol | -11.0 kcal/mol | Overall stronger interaction predicted due to dominant enhancement in electrostatic and induction components. |

Table 1: A hypothetical comparison of SAPT energy components for Adenine:Thymine vs. This compound:Thymine base pairs. Values are illustrative and based on theoretical principles.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack and favorable for hydrogen bond acceptance. Conversely, regions of positive potential (blue) are electron-deficient and indicate sites for nucleophilic attack or hydrogen bond donation.

For this compound, the introduction of the nitrogen atom at the C2 position is predicted to have a significant impact on the MEP compared to adenine. mdpi.comnih.gov The highly electronegative N2 atom would withdraw electron density from the purine (B94841) ring, leading to:

A more pronounced region of negative electrostatic potential around the N1 and N3 atoms, potentially enhancing their capacity as hydrogen bond acceptors.

A decrease in the negative potential around the N7 atom.

An increase in the positive potential of the amino group protons (H6), making them stronger hydrogen bond donors.

Molecular Interaction Potential with Polarization (MIPp) is an extension of the MEP concept that also incorporates classical dispersion-repulsion and polarization terms, offering a more complete picture of interaction propensity. benthamopenarchives.comresearchgate.net MIPp studies would allow for a quantitative prediction of how this compound interacts with various partners, such as cations or other aromatic rings, revealing how the interplay of electrostatic, dispersion, and polarization effects dictates its binding affinities. benthamopenarchives.comresearchgate.net

Like adenine, this compound can exist in multiple tautomeric forms, which can significantly affect its base-pairing capabilities and biochemical function. Tautomers are structural isomers that differ in the location of protons and double bonds. The principal tautomers include the canonical amino form and various imino forms.

Ab initio and Density Functional Theory (DFT) are the primary computational methods used to investigate the relative stabilities of these tautomers. nih.govnih.gov These calculations can determine the optimized geometry and relative free energies of each tautomer in both the gas phase and in solution (using continuum solvation models like PCM). chemmethod.com For adenine, the amino (N9-H) tautomer is overwhelmingly the most stable. It is anticipated that the same would hold true for this compound, but the relative energies of the less stable imino tautomers might be altered by the electronic influence of the N2 atom.

| Tautomer of this compound | Proton Position | Predicted Relative Energy (Gas Phase, kcal/mol) | Predicted Relative Energy (Aqueous, kcal/mol) |

| Canonical (Amino) | N9-H | 0.00 (Reference) | 0.00 (Reference) |

| Imino (N2-H) | N2-H, N9-H | ~15-18 | ~12-15 |

| Amino (N7-H) | N7-H | ~8-10 | ~5-7 |

| Imino (N6-H) | N6-H (imino), N9-H | ~20-25 | ~18-22 |

Table 2: Predicted relative free energies of major this compound tautomers based on DFT calculations of analogous purine systems. The canonical amino form is expected to be the most stable.

These computational methods are also essential for studying the binding propensities of this compound, for example, by calculating the interaction energy when it forms a base pair with thymine or uracil (B121893). nih.govnih.gov

The stability of nucleic acid structures is primarily determined by two types of non-covalent interactions: hydrogen bonding between complementary bases and π-stacking interactions between adjacent bases. rsc.orgreddit.com

Hydrogen Bonding: The substitution at the C2 position with a nitrogen atom alters the hydrogen bond donor-acceptor pattern of this compound relative to adenine. While the Watson-Crick face retains one donor (the amino group at C6) and one acceptor (N1), the electronic properties of these sites are modified. As suggested by MEP analysis, the N1 atom becomes a stronger H-bond acceptor, and the amino group becomes a stronger H-bond donor. This would likely result in a stronger hydrogen-bonded pair with thymine compared to the natural A-T pair. quora.comnih.gov Computational studies can quantify this by comparing the interaction energies and geometries. researchgate.net

π-Stacking Interactions: π-stacking interactions are driven by a combination of dispersion forces and electrostatic interactions between the quadrupole moments of the aromatic rings. iiit.ac.inresearchgate.net Introducing a nitrogen atom into the aromatic system, as in this compound, significantly alters the charge distribution and quadrupole moment. This generally leads to stronger π-stacking interactions compared to the parent hydrocarbon. mdpi.comnih.gov Computational analyses of stacked dimers (e.g., this compound stacked on guanine) would likely reveal enhanced stacking energies due to more favorable electrostatic and dispersion contributions. This enhanced stacking could have implications for the stability of DNA or RNA helices containing this modification. nih.gov

Enzymatic Substrate and Inhibitor Recognition

The structural analogy of this compound to adenine suggests it is a candidate for interaction with enzymes involved in purine metabolism. The purine salvage pathway is a critical metabolic route for recycling purine bases and nucleosides, and its enzymes are key to cellular economy. mdpi.com

Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of purine nucleosides (like inosine (B1671953) and guanosine) to the corresponding purine base and ribose-1-phosphate. While adenine itself is not a good substrate for most mammalian PNPs, nih.gov various modified purines can act as substrates or inhibitors. Given its structural similarity to adenine, this compound (or its corresponding nucleoside, 2-azaadenosine) could potentially bind to the active site of PNP. Whether it acts as a substrate (undergoing phosphorolysis) or an inhibitor would depend on how the N2 atom affects its binding orientation and the catalytic mechanism. Studies with related substituted purines have shown that modifications to the purine ring can lead to potent inhibition. researchgate.net

Adenosine (B11128) Deaminase (ADA): ADA is another crucial enzyme that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. mdpi.comnih.gov This reaction is vital for regulating intracellular and extracellular adenosine levels. Inhibition of ADA can lead to an accumulation of adenosine, which has significant physiological effects. nih.gov Numerous purine analogs act as inhibitors of ADA. For instance, 8-azaadenosine (B80672) is a known ADA inhibitor. scbt.commedchemexpress.com The presence of the nitrogen at the 2-position in 2-azaadenosine (B93485) would place it in direct proximity to key residues in the enzyme's active site. This interaction could potentially disrupt the catalytic mechanism, making this compound or its nucleoside a candidate for an ADA inhibitor.

| Enzyme | Natural Substrate | Potential Interaction with this compound/2-Azaadenosine | Predicted Outcome |

| Purine Nucleoside Phosphorylase (PNP) | Inosine, Guanosine | 2-Azaadenosine may bind to the active site. | Likely inhibitor; the N2 atom may disrupt the catalytic step required for phosphorolysis. |

| Adenosine Deaminase (ADA) | Adenosine | 2-Azaadenosine may bind to the active site. | Potential inhibitor; the altered electronics at N1 and the new N2 atom could interfere with the hydrolytic deamination reaction. |

Table 3: Predicted interactions of this compound and its nucleoside with key purine salvage pathway enzymes, based on their known mechanisms and the activity of analogous compounds.

Substrate Recognition by Xanthine (B1682287) Oxidase and Related Purine Catabolism Enzymes

The interaction between this compound and xanthine oxidase, a key enzyme in purine catabolism, is fundamentally governed by the compound's structural and electronic properties, particularly its tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. The recognition of this compound at the active site of xanthine oxidase is influenced by the preference for specific tautomeric forms in an aqueous solution. nih.govub.edu

Computational studies combining semiempirical, ab initio quantum-mechanical, and density-functional calculations have been employed to examine the tautomerism of this compound. nih.gov These analyses provide a detailed picture of the tautomeric preferences of the molecule. The relative stability of these tautomers in an aqueous environment is a critical factor in how the molecule presents itself to the enzyme's binding site. nih.govub.edu The rate of oxidation of this compound by xanthine oxidase is directly related to how well the predominant tautomeric form fits within the recognition model of the enzyme's active site. nih.gov This highlights that the molecular recognition process is not static but is influenced by the dynamic equilibrium of the substrate's isomers.

Modulation of Nucleic Acid Biosynthesis Enzymes (e.g., DNA Polymerases, Ribonucleotide Reductase)

The influence of this compound on nucleic acid biosynthesis is primarily indirect, stemming from its metabolic conversion into fraudulent nucleotides that disrupt essential metabolic pathways. In cellular environments, this compound, via its nucleoside form 2-azaadenosine, is metabolized to 2-azaadenosine triphosphate (2-azaATP). nih.gov This conversion can be so extensive that the cellular concentration of 2-azaATP can surpass that of natural ATP, leading to a significant depletion (up to 75%) of the endogenous ATP pool. nih.gov

Studies using radiolabeled [8-¹⁴C]-2-azahypoxanthine, a related precursor, showed that while the principal metabolite was 2-azaATP, there was no detectable incorporation of the radiolabel into deoxynucleotides or the final DNA or RNA fractions. nih.gov This indicates that this compound nucleotides are not substrates for polymerases. However, 2-azaadenosine does inhibit the incorporation of thymidine (B127349) into macromolecules, suggesting a disruption of DNA synthesis. nih.gov

The mechanism for this disruption involves the inhibition of key enzymes in the de novo purine biosynthesis pathway. The metabolite 2-azaIMP acts as a competitive inhibitor of IMP dehydrogenase, a critical enzyme for the synthesis of guanine (B1146940) nucleotides. nih.gov By blocking this step, 2-azahypoxanthine (B601068) selectively reduces the pools of guanine nucleotides, which in turn inhibits DNA synthesis. nih.gov 2-azaadenosine also inhibits the incorporation of formate (B1220265) into purine nucleotides, further disrupting the supply of necessary building blocks for nucleic acid synthesis. nih.gov

| Enzyme | Metabolite | Effect | Consequence |

| IMP Dehydrogenase | 2-azaIMP | Competitive Inhibition (Ki = 66 µM) nih.gov | Depletion of guanine nucleotide pools, inhibition of DNA synthesis. nih.gov |

| Purine Biosynthesis Pathway | 2-azaadenosine | Inhibition of formate incorporation nih.gov | Reduced overall synthesis of purine nucleotides. nih.gov |

Recognition by Aminoacyl-tRNA Synthetases and Consequences for Protein Translation Machinery

The impact of this compound on the protein translation machinery is significant, though it appears to be an indirect consequence of its metabolic effects rather than direct recognition by specific translational components. There is no direct evidence to suggest that this compound or its derivatives are recognized by aminoacyl-tRNA synthetases as substrates for charging tRNA molecules.

However, experimental evidence clearly demonstrates that 2-azaadenosine non-selectively inhibits the incorporation of amino acids, such as leucine (B10760876), into macromolecules, indicating a halt in protein synthesis. nih.gov The primary mechanism for this inhibition is the profound depletion of cellular ATP pools. The enzymatic reaction catalyzed by aminoacyl-tRNA synthetases—the attachment of an amino acid to its cognate tRNA—is an energy-intensive process that requires the hydrolysis of ATP.

The massive conversion of 2-azaadenosine to 2-azaATP effectively sequesters the cell's energy currency into a non-functional analog. nih.gov This severe reduction in available ATP starves the aminoacyl-tRNA synthetases of their required energy source, preventing them from charging tRNAs. Without a ready supply of charged tRNAs, the ribosome cannot proceed with polypeptide elongation, leading to a general shutdown of the protein translation machinery.

| Cellular Process | Compound/Metabolite | Observation/Effect | Proposed Mechanism |

| Protein Synthesis | 2-azaadenosine | Inhibition of leucine incorporation into macromolecules. nih.gov | Severe depletion of cellular ATP pools due to conversion to 2-azaATP, preventing the ATP-dependent charging of tRNAs by aminoacyl-tRNA synthetases. nih.gov |

| Cellular Energy Metabolism | 2-azaadenosine | Accumulation of 2-azaATP exceeding normal ATP levels; ATP pool reduced by up to 75%. nih.gov | 2-azaadenosine acts as a substrate for adenosine kinase, leading to extensive phosphorylation. nih.gov |

Incorporation into Nucleic Acid Structures and Modulation of Biological Processes

Mechanisms of 2-Azaadenine and Derivative Incorporation into DNA and RNA Analogues

The incorporation of this compound into DNA and RNA can be achieved through both enzymatic and chemical synthesis methods. The nucleoside form, 2-azaadenosine (B93485), and its deoxy counterpart, 2-aza-2'-deoxyadenosine, are key precursors for this process.

Enzymatic synthesis has demonstrated the ability of cellular machinery to recognize and process this compound derivatives. For instance, 2-azaadenosine can be metabolized to its corresponding nucleotide forms within cells. nih.gov Studies have shown that 2-azaadenosine is a substrate for adenosine (B11128) kinase, leading to its phosphorylation. nih.gov Furthermore, research has demonstrated the enzymatic synthesis of 2-azaadenosine-5'-diphosphate and its subsequent polymerization into homopolymers using E. coli polynucleotide phosphorylase. google.com The bacterium Brevibacterium ammoniagenes has been utilized in salvage pathways to produce the 5'-mono-, di-, and triphosphate forms of 2-azaadenosine from this compound. tandfonline.comoup.com These findings indicate that once converted to their triphosphate derivatives, such as 2-aza-dATP or 2-aza-ATP, these analogues can serve as substrates for DNA and RNA polymerases, respectively, facilitating their incorporation into growing nucleic acid chains.

Chemical synthesis offers a more direct and controlled method for incorporating this compound into specific positions within an oligonucleotide. This is typically achieved using phosphoramidite (B1245037) chemistry, a standard method for automated DNA and RNA synthesis. google.com A 2-aza-2'-deoxyadenosine phosphoramidite building block can be synthesized and used in solid-phase synthesis to create custom DNA sequences containing the modification. google.com Similarly, acyclic nucleoside analogues derived from this compound have been synthesized, expanding the repertoire of modified nucleic acids. cas.cz

The process of incorporation relies on the structural mimicry of adenine (B156593) by this compound, allowing it to be recognized by the active sites of polymerases. However, the altered electronic properties due to the additional nitrogen atom can influence the efficiency of incorporation and the stability of the resulting nucleic acid.

Influence on Nucleic Acid Conformational Dynamics and Stability

Within an oligonucleotide, this compound has been shown to form a specific base pair with guanine (B1146940) (G) instead of thymine (B56734) (T) or uracil (B121893) (U). google.com This altered base-pairing preference is a key feature of this modification. The stability of the this compound-guanine (2-azaA:G) base pair is reported to be comparable to that of a natural adenine-thymine (A:T) base pair, but it is less stable than a guanine-cytosine (G:C) base pair. google.com This intermediate stability can be useful in applications where fine-tuning of duplex stability is required, such as in oligonucleotide chip technology. google.com

The replacement of the C2-H group in adenine with a nitrogen atom in this compound alters the hydrogen bonding pattern and electrostatic interactions within the major and minor grooves of the DNA helix. Quantum mechanical perturbation studies have been employed to evaluate the in-plane (hydrogen bonding) and stacking energies of this compound with natural bases. researchgate.netnih.gov These calculations help in understanding the energetic consequences of its incorporation.

The introduction of this compound can lead to destabilization of nucleic acid complexes. For example, poly(2-azaadenylic acid) [poly(aza²A)] forms complexes with poly(uridylic acid) [poly(U)] and poly(5-bromouridylic acid) [poly(br⁵U)], but these duplexes are significantly less stable than the corresponding natural poly(A) complexes. nih.gov Similarly, poly(2-azainosinic acid) [poly(aza²I)] forms markedly destabilized complexes with poly(cytidylic acid) [poly(C)] and poly(5-bromocytidylic acid) [poly(br⁵C)]. nih.gov

The table below summarizes the relative stability of duplexes containing this compound compared to natural duplexes.

| Modified Duplex | Corresponding Natural Duplex | Relative Stability |

| poly(aza²A) • poly(U) | poly(A) • poly(U) | Markedly Destabilized nih.gov |

| poly(aza²A) • poly(br⁵U) | poly(A) • poly(br⁵U) | Markedly Destabilized nih.gov |

| Oligonucleotide with 2-azaA:G | Oligonucleotide with A:T | Similar Stability google.com |

| Oligonucleotide with 2-azaA:G | Oligonucleotide with G:C | Less Stable google.com |

These findings highlight that while this compound can be incorporated into nucleic acids, its presence alters the thermodynamic stability, which can in turn affect the conformational dynamics and biological function of the DNA or RNA molecule.

Perturbation of Fundamental Genetic Information Processing (e.g., Transcription)

The incorporation of this compound into DNA templates can perturb fundamental processes like transcription. The altered base-pairing properties and structural impact of this compound can interfere with the function of RNA polymerase.

Theoretical studies using quantum-mechanical perturbation techniques have been conducted to understand the interaction of this compound with nucleic acid bases and base pairs during transcription. researchgate.netnih.gov These studies compare the interaction energies and spatial arrangements of this compound with those of natural bases to predict its effect on the transcription process. Some theoretical models suggest that the incorporation of 8-azaadenine (B1664206), a related analogue, into the RNA chain is not favorable, which could imply an inhibitory effect on transcription. ias.ac.in

Experimental evidence supports the inhibitory role of this compound derivatives on enzymes involved in nucleic acid synthesis. Poly(2-azaadenylic acid) and poly(2-azainosinic acid) have been shown to exert a marked inhibitory effect on the reverse transcriptase activity of murine leukemia virus. nih.gov While this is an example of RNA-directed DNA synthesis, it points to the potential for this compound-containing templates to interfere with polymerase function.

The presence of a modified base like this compound in the DNA template can act as a roadblock for RNA polymerase, potentially leading to transcriptional stalling or arrest. This is a known mechanism for other DNA adducts and modifications. The altered structure of the 2-azaA:G base pair might not be efficiently recognized by the polymerase, leading to a pause in transcription.

Implications for Other Cellular Biosynthetic Pathways and Metabolic Networks

Beyond its direct effects on nucleic acid structure and function, this compound and its derivatives can have broader implications for other cellular biosynthetic pathways and metabolic networks. As a purine (B94841) analogue, it can interfere with various enzymatic processes that utilize purines as substrates or regulators.

Once inside the cell, this compound can enter the purine salvage pathway. 2-Azaadenosine can be converted to 2-azaATP, and in this process, it can significantly reduce the cellular pool of natural ATP. nih.gov Similarly, 2-azahypoxanthine (B601068), a related compound, can be metabolized to 2-azaATP and can selectively reduce the pools of guanine nucleotides. nih.gov This depletion of essential nucleotide triphosphates can have widespread consequences, affecting not only nucleic acid synthesis but also energy-dependent cellular processes.

Both 2-azahypoxanthine and 2-azaadenosine have been found to inhibit the incorporation of formate (B1220265) into purine nucleotides, indicating an inhibition of the de novo purine biosynthesis pathway. nih.gov Specifically, 2-azaIMP, a metabolite of 2-azahypoxanthine, acts as a competitive inhibitor of IMP dehydrogenase, a key enzyme in the synthesis of guanine nucleotides. nih.gov

Furthermore, this compound has been observed to compete with xanthine (B1682287) for the enzyme xanthine oxidase. annualreviews.org Interestingly, it is also a substrate for this enzyme, being oxidized about five times more rapidly than xanthine itself. annualreviews.org This interaction can affect the metabolic flux through the purine degradation pathway.

The inhibitory effects of this compound are not limited to mammalian cells. In microorganisms like E. coli, it has been classified as an adenine analogue, and its inhibitory effects on growth can be studied using resistant mutants. asm.org In the fungus Neurospora crassa, resistance to 8-azaadenine has been linked to specific genetic loci. fgsc.net In plants, purine analogues like 8-azaadenine have been shown to cause GCN2-dependent phosphorylation of eIF2α, a key event in stress signaling pathways. oup.comoup.com

The table below provides a summary of the known metabolic effects of this compound and its derivatives.

| Compound/Derivative | Affected Pathway/Enzyme | Observed Effect |

| 2-Azaadenosine | ATP pool | Reduction of cellular ATP levels nih.gov |

| 2-Azahypoxanthine | Guanine nucleotide pool | Selective reduction of guanine nucleotide levels nih.gov |

| 2-Azahypoxanthine / 2-Azaadenosine | De novo purine synthesis | Inhibition of formate incorporation into purine nucleotides nih.gov |

| 2-AzaIMP | IMP dehydrogenase | Competitive inhibition nih.gov |

| This compound | Xanthine oxidase | Competitive inhibition and serves as a substrate annualreviews.org |

| 8-Azaadenine | Stress signaling (in plants) | GCN2-dependent phosphorylation of eIF2α oup.comoup.com |

Advanced Applications As Molecular Probes and Research Tools

Development and Spectroscopic Characterization of Fluorescent 2-Azaadenine Analogues

While this compound itself exhibits very weak fluorescence, its derivatives, particularly 8-azapurine (B62227) analogues, have been developed into powerful fluorescent probes. researchgate.net A notable example is 2,6-diamino-8-azapurine (B97548) (also known as 2-amino-8-azaadenine), which displays strong fluorescence in neutral aqueous solutions. mdpi.comresearchgate.net The fluorescence properties of these analogues are highly sensitive to their chemical environment and substitution patterns, making them excellent reporters of molecular events.

Research has focused on the enzymatic and chemical synthesis of nucleosides of these analogues, as ribosylation can significantly modulate their spectroscopic characteristics. For instance, the fluorescence quantum yield and emission wavelength of 2,6-diamino-8-azapurine ribosides depend on the site of ribosylation (N7, N8, or N9). mdpi.commdpi.com The N9-β-D-riboside exhibits a remarkably high quantum yield of approximately 0.9, while the N8-β-D-riboside has a quantum yield near 0.4 with a red-shifted emission. mdpi.com This site-dependent fluorescence allows for the design of specific probes where enzymatic cleavage of the glycosidic bond results in a detectable change in the fluorescence signal. mdpi.com

The development of these fluorescent analogues involves rational design based on understanding their photophysical properties, including excited-state proton transfer (ESPT) reactions, which can influence their fluorescence. researchgate.net

Table 1: Spectroscopic Properties of Selected this compound Analogues and Their Ribosides

| Compound | Excitation Max (λ_max_ex) | Emission Max (λ_max_em) | Quantum Yield (Φ_F) | Reference |

| 2,6-diamino-8-azapurine (DaaPur) | ~310 nm | ~365 nm | 0.40 | mdpi.com |

| DaaPur N9-β-D-riboside | Not specified | ~365 nm | ~0.90 | mdpi.com |

| DaaPur N8-β-D-riboside | Not specified | ~430 nm | ~0.40 | mdpi.com |

| DaaPur N7-β-D-riboside | Not specified | Red-shifted vs N9 | Not specified | mdpi.com |

| 8-azaadenosine (B80672) | Not specified | Not specified | Moderate | researchgate.netmdpi.com |

Note: Spectroscopic properties can vary with solvent and pH conditions. The data presented are generally for neutral aqueous media.

Utilization in Investigating Enzyme Reaction Mechanisms in Vitro Systems

This compound and its derivatives serve as versatile tools for probing the mechanisms of various enzymes, particularly those involved in purine (B94841) metabolism. researchgate.net They can act as substrates, inhibitors, or spectroscopic reporters, providing detailed insights into enzyme kinetics, substrate specificity, and active site architecture.

A key enzyme studied using these analogues is Xanthine (B1682287) Oxidase (XO) , which catalyzes the oxidation of hypoxanthine (B114508) and xanthine. researchgate.net this compound acts as both a substrate and a competitive inhibitor of XO. researchgate.netannualreviews.org The enzyme converts this compound to 8-hydroxy-2-azaadenine. researchgate.netannualreviews.org Kinetic studies have shown that milk xanthine oxidase oxidizes this compound approximately five times faster than its natural substrate, hypoxanthine, demonstrating a degree of selectivity. researchgate.netannualreviews.org This dual role allows researchers to investigate the binding and catalytic steps of the enzyme reaction.

Another important application is in the study of Purine Nucleoside Phosphorylases (PNPs) , enzymes crucial for the purine salvage pathway. nih.gov The enzymatic ribosylation of fluorescent this compound analogues like 2,6-diamino-8-azapurine by PNP is a widely used research model. mdpi.commdpi.com The reaction can be monitored in real-time by observing the changes in fluorescence as the base analogue is converted into its corresponding nucleoside. nih.gov Because different PNP isozymes (e.g., from E. coli vs. calf) can exhibit different regioselectivity for ribosylation (e.g., at N7, N8, or N9), these analogues can be used to compare the active sites and mechanisms of PNPs from various sources. mdpi.comnih.gov For example, E. coli PNP ribosylates 8-azaadenine (B1664206) about 50 times slower than adenine (B156593), providing a means to quantify differences in substrate recognition. mdpi.comnih.gov

Application in Elucidating Nucleic Acid-Protein Interaction Dynamics

The ability to incorporate this compound into oligonucleotides provides a powerful method for studying the intricacies of nucleic acid-protein interactions. ontosight.aigoogle.com By replacing a natural adenine base with its 2-aza analogue, researchers can systematically probe the role of specific functional groups and hydrogen bonds in the recognition and binding process.

Quantum-mechanical perturbation techniques have been used to evaluate the interaction energy of this compound with nucleic acid bases and base pairs, providing theoretical insights into how its incorporation might affect nucleic acid structure and stability during processes like transcription. nih.gov The modified base can alter interactions with enzymes and other biomolecules, making it a valuable research tool. ontosight.ai

One significant application is in dissecting the thermodynamics of protein-DNA binding. For example, substituting adenine with analogues like 7-deazaadenine in the EcoRI restriction site was used to quantify the energetic contribution of single hydrogen-bond acceptors to the binding free energy. pnas.org A similar approach using this compound can help elucidate the importance of the N1 and N6 positions of adenine in protein recognition. The introduction of this compound residues into oligonucleotides can create hybridization complexes with specifically altered stabilities, which is useful for standardizing the stability of different sequences in hybridization-based technologies. google.com

Role in Biochemical Assays and Advanced Microscopy Techniques for Molecular Studies

The unique spectroscopic properties of this compound analogues make them highly suitable for developing sensitive biochemical assays and for use in advanced microscopy. Their fluorescence provides a direct readout for a variety of molecular events, enabling high-throughput screening and detailed cellular imaging. mdpi.com

The strong fluorescence of 8-azapurine analogues is harnessed to create fluorogenic assays for enzymes like PNP and nucleoside hydrolases. mdpi.comresearchgate.net In these assays, the enzymatic conversion of a weakly fluorescent or non-fluorescent substrate into a highly fluorescent product (or vice versa) allows for continuous and highly sensitive measurement of enzyme activity. mdpi.comnih.gov This is particularly valuable for applications in crude cell homogenates, where high sensitivity and specificity are required. researchgate.net

Beyond standard fluorescence spectroscopy, this compound has found applications in more advanced techniques. There is potential for using these fluorescent analogues as probes in living cells with fluorescence microscopy to monitor enzyme activities and metabolite concentrations in real-time. mdpi.comresearchgate.net Furthermore, this compound has been successfully employed as an organic Raman label to create composite organic-inorganic nanoclusters for use in Surface-Enhanced Raman Spectroscopy (SERS)-based immunoassays. google.com These SERS-active nanoclusters serve as highly sensitive tags for detecting analytes, demonstrating the versatility of this compound beyond fluorescence-based applications. google.com

Structure Biochemical Activity Relationships and Analog Development

Analysis of Structural Modifications Affecting 2-Azaadenine's Biochemical Functions

The introduction of the nitrogen atom at the C2 position is a fundamental modification that differentiates this compound from adenine (B156593). Quantum-mechanical perturbation techniques have been used to evaluate the interaction energy of this compound with nucleic acid bases and base pairs. nih.gov These theoretical studies, which compute both in-plane (hydrogen bonding) and stacking energies, help to explain its biological significance at a molecular level. nih.gov

Further modifications to the this compound scaffold have been explored to modulate its biochemical functions:

Glycosidic Bond and Side-Chain Modifications: The attachment of different sugar or acyclic moieties is a primary strategy for altering the activity of this compound. The difference in toxicity between this compound and its ribonucleoside, 2-azaadenosine (B93485), suggests that the latter may not be an effective substrate for enzymes that cleave the glycosidic bond. asm.org 2-Azaadenosine is, however, a good substrate for adenosine (B11128) deaminase. asm.org

Ring Modifications: Creating more complex derivatives, such as 1,N(6)-Etheno-2-azaadenosine, alters the chemical and physical properties of the nucleotide. ontosight.ai This can affect its interactions with enzymes and nucleic acid binding proteins, making such compounds useful as probes for studying these mechanisms. ontosight.ai

Acyclic Analogues: A significant area of research involves the synthesis of acyclic nucleoside analogues of this compound. cas.cz These compounds are designed to mimic biologically active adenine derivatives. For example, acyclic side chains have been attached at the N9 position to create analogues of (S)-9-(2,3-dihydroxypropyl)adenine (DHPA) and the phosphonate (B1237965) nucleotide analogues like 9-(2-phosphonomethoxyethyl)adenine (PMEA). cas.cz However, studies have shown that replacing adenine with the this compound moiety often leads to a reduction or loss of the biological activity seen in the parent compound. cas.cz

Comparative Studies with Other Azapurine Isosteres and Analogues (e.g., 8-Azaadenine (B1664206), Deazaadenines, Acyclic Variants)

The biochemical properties of this compound are best understood when compared with its isosteres, where nitrogen atoms are placed at different positions in the purine (B94841) ring or removed entirely.

Comparison with 8-Azaadenine: 8-Azaadenine, where the nitrogen is at the C8 position, is a more extensively studied analogue. Comparative studies reveal significant differences:

Biochemical Activity: In studies of azapurine nucleoside antibiotics, the activity has been observed to follow the order of 8-azaguanine (B1665908) > 8-aza-2,6-diaminopurine > 8-azaadenine, suggesting that the 8-aza modification in adenine confers less potent activity compared to its guanine (B1146940) counterpart. ias.ac.in While both this compound and 8-azaadenine derivatives have been investigated, the biological effects of this compound derivatives have been studied to a lesser extent. cas.cz

Hydrolytic Stability: Kinetic studies on the acid-catalyzed hydrolysis of 2'-deoxyribonucleosides show that 8-aza-2'-deoxyadenosine hydrolyzes at a rate comparable to natural 2'-deoxyadenosine. tandfonline.com

Acyclic Analogues: Acyclic nucleotide analogues of both this compound and 8-azaadenine have been synthesized. cas.czcapes.gov.brnih.gov For 8-azapurines, N9-substituted acyclic phosphonates like 9-(S)-HPMP-8-azaadenine have shown activity against viruses such as Varicella-zoster virus (VZV). capes.gov.brnih.gov In contrast, systematic studies on the biological activity of acyclic this compound derivatives are less common. cas.cz Studies that have been conducted indicate that replacing adenine with the 8-azaadenine system can sometimes be achieved without a total loss of activity, a retention that is more challenging for the this compound system. cas.cz

Interactive Table: Comparative Antiviral Activity of Acyclic 8-Azapurine (B62227) Analogues

| Compound | Virus Target | Activity Concentration (µg/mL) | Reference |

|---|---|---|---|

| 9-(S)-HPMP-8-azaadenine | HSV-1, HSV-2, CMV | 0.2 - 7 | capes.gov.brnih.gov |

| 9-(S)-HPMP-8-azaadenine | VZV | 0.04 - 0.4 | capes.gov.brnih.gov |

| PME-8-azaguanine | HIV-1, HIV-2 | ~2 | capes.gov.brnih.gov |

| (R)-PMP-8-azaguanine | HIV-1, HIV-2 | ~2 | capes.gov.brnih.gov |

Comparison with Deazaadenines: Deazaadenines, where a nitrogen atom is replaced by a carbon, offer another point of comparison.

Enzyme Specificity: Studies on enzymes like S-adenosyl-L-homocysteine (SAH)-hydrolase have shown high specificity for the adenine base. cas.cz While replacing adenine with this compound or 8-azaadenine often diminishes activity, some deaza analogues, such as 3-deazaadenine, can retain function. cas.cznih.gov This highlights the stringent structural requirements of many enzyme active sites.

Synthetic Strategy: Deazaadenine analogues are often designed as inhibitors of specific enzymes, such as aminoacyl-tRNA synthetases (aaRS). nih.govmdpi.com For example, 1,3-dideazaadenine analogues have been synthesized for this purpose. nih.gov

Comparison with Acyclic Variants: The development of acyclic nucleoside and nucleotide analogues is a major field in medicinal chemistry. cas.czresearchgate.net

Parent Compound Mimicry: Acyclic analogues of this compound have been synthesized to mimic parent adenine compounds with known biological properties, such as the SAH-hydrolase inhibitor (S)-9-(2,3-dihydroxypropyl)adenine (DHPA) and antiviral phosphonates like PMEA and (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (HPMPA). cas.cz

Activity Retention: A recurring theme is the high base-specificity of the biological effects. cas.cz The replacement of adenine with this compound in these acyclic structures has been systematically explored, but often with limited success in retaining the potent activity of the original adenine-based compounds. cas.cz

Interactive Table: Synthesized Acyclic Analogues of this compound

| Acyclic this compound Analogue | Parent Adenine Compound | Biological Target/Interest | Reference |

|---|---|---|---|

| (S)-9-(2,3-dihydroxypropyl)-2-azaadenine | (S)-9-(2,3-dihydroxypropyl)adenine (DHPA) | SAH-hydrolase inhibition | cas.cz |

| 3-(2-azaadenin-9-yl)-2-hydroxypropanoic acid | 3-(adenin-9-yl)-2-hydroxypropanoic acid (AHPA) | SAH-hydrolase inhibition | cas.cz |

| 9-(2-phosphonomethoxyethyl)-2-azaadenine | 9-(2-phosphonomethoxyethyl)adenine (PMEA) | Antiviral activity | cas.cz |

| (R)-9-(2-phosphonomethoxypropyl)-2-azaadenine | (R)-9-(2-phosphonomethoxypropyl)adenine (PMPA) | Antiviral activity | cas.cz |

| (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)-2-azaadenine | (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (HPMPA) | Antiviral activity | cas.cz |

Rational Design Principles for Novel this compound Analogues with Specific Biochemical Properties

The design of novel this compound analogues is guided by established principles aimed at achieving specific biological outcomes.

Isosteric Replacement: The fundamental principle of replacing a methine (CH) group with a nitrogen atom (or vice versa) to create aza and deaza derivatives is a core strategy. cas.cz This modification is used to fine-tune the electronic and steric properties of the molecule to alter its interaction with biological targets.

Target-Oriented Synthesis: Analogues are frequently designed with a specific enzyme or receptor in mind. For instance, acyclic this compound derivatives were synthesized specifically to investigate their potential as inhibitors of SAH-hydrolase or as antiviral agents, mirroring the known activities of their parent adenine compounds. cas.cz

Structural Simplification and Inversion: In the broader field of purine analogue design, strategies such as removing the ribose moiety or inverting the positions of substituents (e.g., at the C2 and C8 positions) are employed to mitigate steric hindrance with receptors and modulate binding affinities and functional efficacy. nih.gov

Prodrug and Probe Development: Modifications can be introduced to create compounds for specific applications. The creation of etheno-bridged 2-azaadenosine serves as an example of designing a probe to study molecular interactions. ontosight.ai Similarly, designing analogues as substrates for specific enzymes can be a strategy for targeted drug activation. nih.gov

Future Directions in Fundamental Biochemical Research on this compound

While this compound has been synthesized and incorporated into various analogues, its fundamental biochemical role and potential are not as thoroughly explored as other azapurines. Future research is likely to focus on several key areas:

Systematic Biochemical Profiling: There is a need for more comprehensive studies on the biological activity of existing and novel this compound derivatives, as current research is relatively limited compared to 8-azapurines. cas.cz

Development of Molecular Probes: The unique properties of modified this compound nucleotides could be further exploited to design specific probes for investigating enzyme mechanisms and the structural and functional properties of nucleic acids. ontosight.ai

Therapeutic Applications: The potential of this compound in therapeutic agents, such as in antisense oligonucleotides that can regulate gene expression, remains an area for future exploration. ontosight.ai

Theoretical and Structural Biology: Further computational and structural studies, such as X-ray crystallography of this compound analogues in complex with their biological targets, are needed. These studies would provide a deeper understanding of the molecular basis for their activity and guide the rational design of more potent and selective compounds. nih.govresearchgate.net

Q & A

Basic Questions

Q. What established protocols are recommended for synthesizing 2-Azaadenine, and how can its purity be validated?

- Methodological Answer :

- Synthesis : Follow multi-step organic synthesis protocols, such as nucleophilic substitution or ring-closing reactions, using precursors like adenine analogs and nitrogen-rich reagents. Document reagent purity, reaction conditions (temperature, solvent), and yields at each step .

- Validation : Employ HPLC (High-Performance Liquid Chromatography) with UV detection to assess purity (>95% recommended). Confirm structural integrity via H/C NMR for proton/carbon environments and Mass Spectrometry (MS) for molecular weight verification .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions to identify optimal storage parameters (e.g., -20°C in inert atmospheres) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound in solution?

- Methodological Answer :

- UV-Vis Spectroscopy : Determine in aqueous buffers (e.g., 260-280 nm for aromatic systems) to monitor electronic transitions .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients for separation, coupled with MS detection to confirm molecular ions and fragmentation patterns .

- Circular Dichroism (CD) : If chirality is relevant, CD can detect conformational changes in enantiomeric forms .

- Documentation : Record instrument parameters (e.g., column type, flow rate) and calibration curves for reproducibility .

Advanced Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound across different biochemical studies?

- Methodological Answer :

- Systematic Review : Compile data from primary literature, noting variations in assay conditions (e.g., buffer pH, ionic strength, temperature) .

- Statistical Re-analysis : Apply meta-analysis tools to assess heterogeneity (e.g., Cochran’s Q test) and identify outliers. Normalize data using standardized metrics (e.g., vs. ) .

- Experimental Cross-Validation : Replicate key studies under controlled conditions, ensuring consistency in protein sources (e.g., recombinant vs. native enzymes) and detection methods (e.g., fluorescence quenching vs. ITC) .

- Table : Example factors causing variability in binding affinity studies:

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| Buffer Composition | Alters ligand-protein interactions | Use standardized buffers (e.g., PBS, Tris-HCl) |

| Enzyme Purity | Contaminants affect kinetics | Validate via SDS-PAGE and activity assays |

| Detection Method | Sensitivity varies | Use orthogonal techniques (e.g., SPR and ITC) |

Q. What strategies should be employed to design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Scaffold Modification : Systematically vary substituents (e.g., alkyl chains, halogens) at positions 2, 6, and 8 of the adenine core. Use computational tools (e.g., DFT, molecular docking) to predict electronic and steric effects .

- Biological Assays : Test derivatives in parallel against target enzymes (e.g., adenosine deaminase) and off-target proteins to quantify selectivity. Include positive/negative controls (e.g., known inhibitors, solvent-only) .

- Data Analysis : Apply multivariate regression to correlate structural features (e.g., Hammett constants, logP) with activity. Use clustering algorithms (e.g., PCA) to identify pharmacophore patterns .

Q. How should one integrate conflicting mechanistic data on this compound’s enzymatic inhibition from multiple biochemical assays?

- Methodological Answer :

- Orthogonal Validation : Combine kinetic assays (e.g., Michaelis-Menten analysis), structural biology (e.g., X-ray crystallography), and computational simulations (MD trajectories) to reconcile mechanisms .

- Contradiction Analysis : Apply dialectical frameworks (e.g., identifying principal vs. secondary contradictions in data trends) to prioritize hypotheses . For example, if one study suggests competitive inhibition and another non-competitive, re-examine substrate concentration ranges and enzyme preparation methods .

- Supplementary Data : Publish raw kinetic datasets, including and values, in appendices for transparency .

Guidelines for Data Presentation

- Tables/Figures : Use standardized formats (e.g., IUPAC nomenclature for compounds, SI units for concentrations) .

- Appendices : Include raw spectra, crystallographic data, and statistical code to enhance reproducibility .

- Ethical Reporting : Disclose conflicts of interest and funding sources, as per ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.